
Cyclopropyl(thiophen-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(thiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(thiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of Cyclopropyl(thiophen-2-yl)methanamine: This can be achieved through the reaction of cyclopropylmethylamine with thiophene-2-carbaldehyde under reductive amination conditions. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.
Conversion to Hydrochloride Salt: The free base form of Cyclopropyl(thiophen-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(thiophen-2-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of Cyclopropyl(thiophen-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The cyclopropyl and thiophene moieties can interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyl(phenyl)methanamine hydrochloride
- Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride
- Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
Uniqueness
Cyclopropyl(thiophen-2-yl)methanamine hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activity. Compared to its phenyl analogs, the thiophene derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C8H12ClNS |
|---|---|
Molekulargewicht |
189.71 g/mol |
IUPAC-Name |
cyclopropyl(thiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c9-8(6-3-4-6)7-2-1-5-10-7;/h1-2,5-6,8H,3-4,9H2;1H |
InChI-Schlüssel |
HPNFDELFGCTCHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC=CS2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)

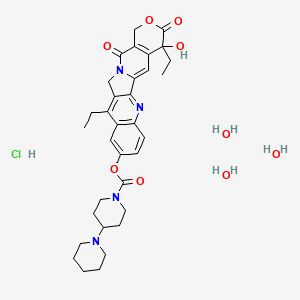
![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)

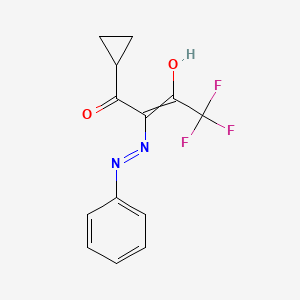
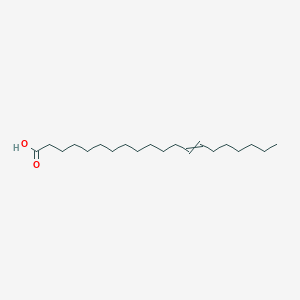
![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)
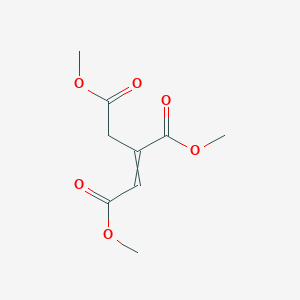

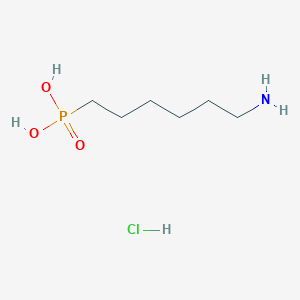
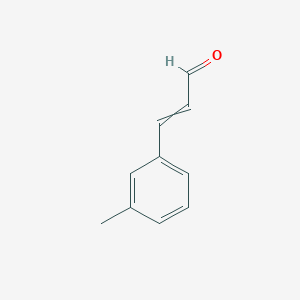
![(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12511559.png)
